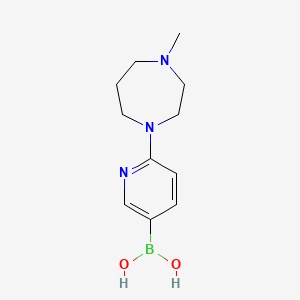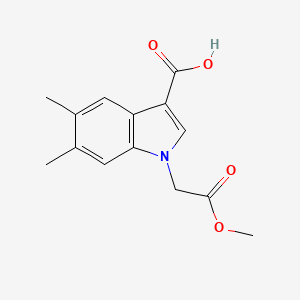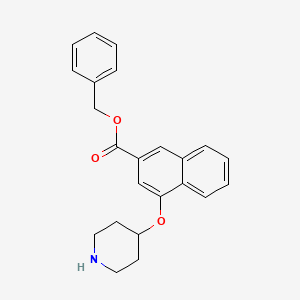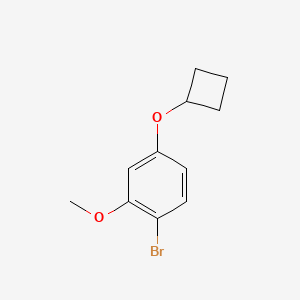
1-Bromo-4-cyclobutyloxy-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-cyclobutyloxy-2-methoxybenzene is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzene, substituted with a bromine atom, a cyclobutyloxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-cyclobutyloxy-2-methoxybenzene typically involves the bromination of 4-cyclobutyloxy-2-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary based on cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-cyclobutyloxy-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution: Formation of 4-cyclobutyloxy-2-methoxyphenol or 4-cyclobutyloxy-2-methoxyaniline.
Oxidation: Formation of 4-cyclobutyloxy-2-methoxybenzaldehyde or 4-cyclobutyloxy-2-methoxybenzoic acid.
Reduction: Formation of 4-cyclobutyloxy-2-methoxybenzene.
Scientific Research Applications
1-Bromo-4-cyclobutyloxy-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-cyclobutyloxy-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and cyclobutyloxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates and subsequent transformations leading to the desired products.
Comparison with Similar Compounds
4-Bromoanisole (1-Bromo-4-methoxybenzene): Similar structure but lacks the cyclobutyloxy group.
2-Bromoanisole (1-Bromo-2-methoxybenzene): Similar structure but with the methoxy group in a different position.
4-Bromo-2-methoxyphenol: Similar structure but with a hydroxyl group instead of the cyclobutyloxy group.
Uniqueness: 1-Bromo-4-cyclobutyloxy-2-methoxybenzene is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-bromo-4-cyclobutyloxy-2-methoxybenzene |
InChI |
InChI=1S/C11H13BrO2/c1-13-11-7-9(5-6-10(11)12)14-8-3-2-4-8/h5-8H,2-4H2,1H3 |
InChI Key |
ATBRMAHUCNFJCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
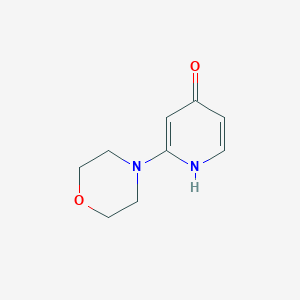

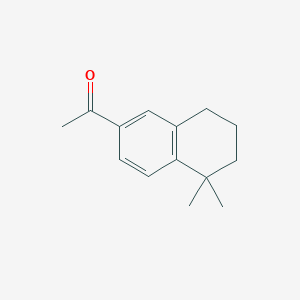
![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
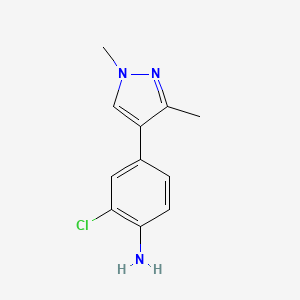
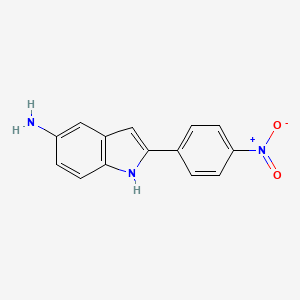

![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)

